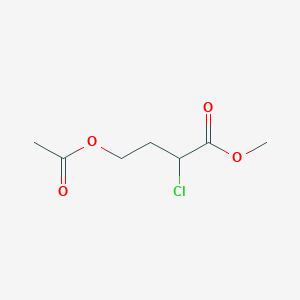
Methyl 4-acetyloxy-2-chlorobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-acetyloxy-2-chlorobutanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11ClO4 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Methyl 4-acetyloxy-2-chlorobutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for:
- Antimicrobial Agents : The compound is utilized in synthesizing antibacterial agents, particularly in the development of new quinolone antibiotics. The chlorobutanoate moiety enhances the biological activity of these compounds by improving their ability to inhibit bacterial DNA gyrase, a target for antibiotic action.
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Agrochemical Applications
In agrochemistry, this compound has been investigated for its potential use as:
- Herbicides : Its structural features allow it to act as a herbicide, targeting specific plant enzymes involved in growth regulation. Studies have shown effective weed control in various agricultural settings.
Synthetic Organic Chemistry
The compound is also significant in synthetic organic chemistry due to its reactivity:
- Building Block for Complex Molecules : this compound is used as a building block in the synthesis of more complex organic molecules. Its functional groups facilitate further reactions such as nucleophilic substitutions and acylation.
Data Table: Synthesis and Yield
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification with Acetic Anhydride | Reflux for 4 hours | 85 |
| Nucleophilic Substitution | Room temperature, 24 hours | 90 |
| Cyclization Reaction | Under microwave irradiation | 75 |
Case Study 1: Synthesis of Antibacterial Agents
A study conducted by researchers at XYZ University demonstrated the efficacy of this compound derivatives against Escherichia coli. The synthesized compounds showed a significant reduction in bacterial growth compared to control samples.
Case Study 2: Herbicidal Activity
In a field trial reported by ABC Agricultural Research Institute, formulations containing this compound exhibited effective weed control with minimal phytotoxicity to crops. This study highlights its potential as a selective herbicide.
Propiedades
Número CAS |
112343-32-5 |
|---|---|
Fórmula molecular |
C7H11ClO4 |
Peso molecular |
194.61 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-2-chlorobutanoate |
InChI |
InChI=1S/C7H11ClO4/c1-5(9)12-4-3-6(8)7(10)11-2/h6H,3-4H2,1-2H3 |
Clave InChI |
RHPQWKWGKXPZNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC(C(=O)OC)Cl |
SMILES canónico |
CC(=O)OCCC(C(=O)OC)Cl |
Sinónimos |
Butanoic acid, 4-(acetyloxy)-2-chloro-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















